molecular formula C15H22O2 B11874767 2-Octyloxy-benzaldehyde

2-Octyloxy-benzaldehyde

Cat. No.: B11874767
M. Wt: 234.33 g/mol
InChI Key: GAVKXERDESNQDF-UHFFFAOYSA-N
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Description

2-Octyloxy-benzaldehyde is an organic compound characterized by the presence of an octyloxy group attached to a benzaldehyde moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyloxy-benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with octyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds under reflux conditions, and the product is purified through standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Octyloxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products:

    Oxidation: 2-Octyloxybenzoic acid.

    Reduction: 2-Octyloxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Octyloxy-benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases . This interaction can modulate the activity of enzymes and other proteins, thereby affecting various cellular pathways. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-Octyloxy-benzaldehyde is unique due to the presence of the long octyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-octoxybenzaldehyde

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11,13H,2-6,9,12H2,1H3

InChI Key

GAVKXERDESNQDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C=O

Origin of Product

United States

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